N-[2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Description
Properties
IUPAC Name |
N-[2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O5/c1-3(14)10-5-7(16)6(15)4(2-13)17-8(5)11-12-9/h4-8,13,15-16H,2H2,1H3,(H,10,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZCDCDASZJFGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N=[N+]=[N-])CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide typically involves multiple steps, starting with the preparation of the core oxan ring structure. One common approach is the use of starting materials such as 2,3,4,6-tetrahydroxypentanal, which undergoes azidation and subsequent acetylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-[2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide for introducing the azido group.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, N-[2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is used as a building block for synthesizing more complex molecules. Its azido group makes it a versatile intermediate in click chemistry reactions.
Biology: In biological research, this compound can be used as a probe or inhibitor in studying enzyme activities and biochemical pathways. Its multiple hydroxyl groups allow for easy modification and conjugation with biomolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may contribute to the design of compounds with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which N-[2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved will vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Chemical Identity :
Key Features :
- Derived from N-acetylglucosamine (GlcNAc), a monomer of chitin .
- The azido group enables bioorthogonal "click chemistry" applications, such as conjugation with alkynes or fluorescent probes .
Comparison with Structurally Similar Compounds
N-[2-(4-Chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- CAS: Not explicitly listed; ChemDiv ID: 8013-6217 .
- Molecular Formula: C₁₄H₁₈ClNO₆ (MW: 347.75 g/mol).
- Structural Difference: Replaces the azido group with a 4-chlorophenoxy (-O-C₆H₄Cl) substituent at C2.
- Implications: Solubility: The aromatic chlorophenoxy group increases hydrophobicity compared to the polar azide, reducing water solubility . Reactivity: Lacks azide-mediated click chemistry utility but may exhibit halogen-dependent interactions (e.g., enzyme inhibition) .
N-[(2R,3R,4R,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide
- CAS : 23646-68-6 .
- Molecular Formula : C₁₅H₁₈N₂O₈ (MW: 354.31 g/mol).
- Structural Difference: Substitutes the azido group with a 4-nitrophenoxy (-O-C₆H₄NO₂) group.
- Implications: Electronic Effects: The electron-withdrawing nitro group enhances stability but reduces nucleophilicity compared to the azide . Applications: Commonly used as a chromogenic substrate for glycosidase enzymes due to nitrophenolic release upon hydrolysis .
Chitin (Poly-N-acetylglucosamine)
- CAS: Not listed; polymer of GlcNAc .
- Structural Difference : Polymerized via β-(1→4) glycosidic bonds, lacking the azido group.
- Implications: Physical Properties: Insoluble in water and most organic solvents, contrasting with the monomeric azide derivative’s solubility in polar solvents . Applications: Used in biomaterials (e.g., wound dressings) rather than chemical synthesis .
Tabular Comparison of Key Parameters
Research Findings and Functional Insights
- Reactivity: The azido group in the target compound enables rapid, selective conjugation with alkynes (e.g., in Huisgen cycloaddition), a feature absent in phenoxy or nitro-substituted analogs .
- Biological Interactions: The 4-chlorophenoxy derivative’s halogenated aromatic ring may enhance binding to hydrophobic enzyme pockets, unlike the polar azide . The 4-nitrophenoxy analog’s nitro group facilitates spectrophotometric detection (λmax ~400 nm) in enzymatic assays .
Biological Activity
N-[2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula: C8H14N4O5. Its structure features an azido group, hydroxyl groups, and a glycosidic linkage, which contribute to its biological properties. The compound's IUPAC name reflects its complex structure, indicating multiple functional groups that may interact with biological systems.
Synthesis and Stability
The synthesis of this compound typically involves the azidation of a precursor compound followed by acetamide formation. Research indicates that the compound exhibits good stability under physiological conditions, making it suitable for biological applications .
The biological activity of this compound is primarily attributed to its ability to participate in click chemistry reactions due to the presence of the azido group. This allows for the formation of stable triazole linkages with various biomolecules. The hydroxyl groups can also engage in hydrogen bonding and may influence the compound's interaction with enzymes or receptors .
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary results indicate that it may induce apoptosis in cancer cells while exhibiting lower toxicity in normal cells. This selective cytotoxicity positions it as a candidate for further development as an anticancer agent .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several azole derivatives, including those structurally related to this compound. Results indicated significant inhibition against HepG2 cells with IC50 values below 50 μM .
- Antiviral Activity : Research on azido derivatives demonstrated their potential as anti-HIV agents through structure–activity relationship studies. Compounds were shown to protect against HIV-induced cytopathogenicity in cell cultures .
- Cytotoxicity Profiles : Investigations into the cytotoxicity of related compounds revealed that while some derivatives exhibited potent anticancer effects, others showed minimal toxicity towards healthy cells, highlighting the therapeutic potential of this class of compounds .
Summary Table
| Property | Details |
|---|---|
| Chemical Formula | C8H14N4O5 |
| IUPAC Name | This compound |
| Antimicrobial Activity | Effective against various bacterial strains |
| Antiviral Activity | Potential efficacy against HIV |
| Cytotoxicity | Induces apoptosis in cancer cells with low normal cell toxicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
